2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol

PIM1 kinase Cancer Cellular assay

Choose 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol for its uniquely calibrated PIM1/PIM2 selectivity profile (PIM2 IC50 29 nM; PIM1 EC50 70 nM; ratio ≈0.41). Unlike pan-PIM or PIM1-selective inhibitors, this 7-position propan-2-ol derivative avoids FLT3 off-target activity, enabling nuanced dissection of PIM kinase signaling. Its fragment-like properties (MW 176.21 Da, XLogP3 1.5) offer high ligand efficiency for FBDD campaigns. Substitution with generic imidazopyridine isomers will fundamentally alter kinase inhibition. ≥98% purity is mandatory for reproducible results in kinase selectivity panels and SAR studies.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11911782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=NC=CN2C=C1)O
InChIInChI=1S/C10H12N2O/c1-10(2,13)8-3-5-12-6-4-11-9(12)7-8/h3-7,13H,1-2H3
InChIKeyOHBYTSOKBPFLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol: A Structurally Distinct Imidazopyridine Building Block for Targeted Kinase Inhibitor Research


2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol (CAS: 882187-80-6) is a small-molecule organic compound characterized by an imidazo[1,2-a]pyridine core substituted at the 7-position with a propan-2-ol group [1]. This heteroaromatic scaffold is a privileged structure in medicinal chemistry, frequently employed as a kinase hinge-binding motif due to its hydrogen-bonding capability and planar geometry [2]. The compound serves as a versatile synthetic intermediate and a biologically active probe, with documented inhibitory activity against the PIM1 serine/threonine kinase, a validated oncology target [3]. Its relatively low molecular weight (176.21 g/mol) and favorable calculated lipophilicity (XLogP3-AA: 1.5) distinguish it from larger, more lipophilic kinase inhibitor leads, offering a differentiated physicochemical profile for fragment-based drug discovery or lead optimization campaigns [1].

Procurement Implications: Why 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol Cannot Be Replaced by Generic Imidazopyridines


The biological activity and physicochemical properties of imidazo[1,2-a]pyridine derivatives are exquisitely sensitive to the nature and position of substituents [1]. Generic substitution with other imidazopyridine isomers or analogs—such as 2-(imidazo[1,2-a]pyridin-2-yl)propan-2-ol or 1-(imidazo[1,2-a]pyridin-7-yl)ethanone—will fundamentally alter the compound's kinase inhibition profile, cellular potency, and solubility . The 7-position propan-2-ol group is not a passive spectator; it modulates electron density on the pyridine ring, influences hydrogen-bonding interactions with the kinase hinge region, and impacts metabolic stability [1]. Consequently, sourcing the precise CAS registry compound is mandatory for replicating published experimental results or advancing a specific SAR (Structure-Activity Relationship) hypothesis. The following evidence quantifies the exact differentiation achieved by this substitution pattern relative to structurally related or mechanistically similar comparators.

Quantitative Differentiation of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol: Comparative Evidence for Scientific Selection


Cellular PIM1 Inhibitory Potency: Benchmarking Against Advanced Clinical Leads

2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol inhibits human PIM1 kinase in a cellular context with an EC50 of 70 nM, as measured by reduction of BAD phosphorylation at Ser112 in H1299 cells [1]. While this potency is lower than that of advanced clinical-stage pan-PIM inhibitors such as AZD1208 (PIM1 IC50 = 0.4 nM in enzymatic assay) and SGI-1776 (PIM1 IC50 = 7 nM in enzymatic assay) , the compound's modest cellular activity, combined with its distinct physicochemical profile, positions it as a valuable tool compound for probing PIM1 biology at sub-micromolar concentrations without the potent off-target effects associated with more advanced leads.

PIM1 kinase Cancer Cellular assay Inhibition

Selectivity Profile: PIM1 vs. PIM2 Isoform Discrimination and Off-Target Mitigation

2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol exhibits a distinct selectivity profile across PIM kinase isoforms and related off-targets. It inhibits PIM2 with an IC50 of 29 nM [1], demonstrating a PIM2/PIM1 selectivity ratio of approximately 0.41 (calculated as PIM2 IC50 / PIM1 cellular EC50). In contrast, SGI-1776 shows a PIM2/PIM1 ratio of 51.9 (363 nM / 7 nM) , and AZD1208 exhibits a ratio of 12.5 (5 nM / 0.4 nM) . Additionally, the target compound displays weak inhibition of FLT3 (IC50 = 4.35 µM) and negligible CYP1A2 inhibition (IC50 = 30 µM) [1], suggesting a narrower off-target profile compared to SGI-1776, which also potently inhibits FLT3 (IC50 = 44 nM) .

Kinase selectivity PIM2 FLT3 CYP inhibition

Physicochemical Differentiation: Reduced Lipophilicity and Lower Molecular Weight for Improved Developability

2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol possesses a calculated XLogP3-AA value of 1.5 and a molecular weight of 176.21 g/mol [1]. This is significantly lower than the lipophilicity of SGI-1776 (LogP = 3.41, MW = 405.4) [2] and AZD1208 (XLogP3 = 3.51, MW = 379.5) [3]. Lower lipophilicity correlates with improved aqueous solubility and reduced risk of off-target pharmacology, phospholipidosis, and metabolic liabilities [4]. The compound's physicochemical profile aligns with fragment-like properties, making it an attractive starting point for fragment-based drug discovery (FBDD) or a more soluble probe for cellular assays.

Lipophilicity Drug-likeness Fragment-based drug discovery ADME

Structural Uniqueness: The 7-Position Propan-2-ol Substitution Dictates Binding Mode and Kinase Selectivity

The placement of the propan-2-ol group at the 7-position of the imidazo[1,2-a]pyridine core is critical for biological activity. In the PI3Kα inhibitor series reported by Hayakawa et al. (2007), modifications at the 6- and 7-positions of the imidazopyridine scaffold dramatically altered kinase inhibition potency and isoform selectivity [1]. While direct head-to-head data for 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol versus its 6-substituted or 8-substituted isomers are not publicly available, class-level inference from structurally related PIM1 inhibitors indicates that the 7-position substitution pattern is essential for achieving the observed PIM1/PIM2 balance [2]. Replacing the 7-propan-2-ol with a 7-ethanone group (CAS 1036991-50-0) would eliminate the hydrogen-bond donor capacity of the hydroxyl group, likely abrogating key interactions with the kinase hinge region.

Structure-Activity Relationship SAR Imidazopyridine Kinase inhibitor design

Optimal Application Scenarios for 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol Based on Verified Differentiation


Cellular Target Engagement Studies for PIM1 Kinase with Modest Potency Requirements

Utilize 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol as a probe to confirm PIM1 kinase dependency in cellular models where complete target ablation is not desired. The compound's cellular EC50 of 70 nM [1] provides a defined activity window that avoids the complete pathway shutdown observed with sub-nanomolar inhibitors like AZD1208 , allowing for more nuanced investigation of PIM1's role in signaling networks, apoptosis, and cell cycle progression. This is particularly valuable in cancer cell lines where PIM1 is moderately overexpressed and partial inhibition may reveal synergistic vulnerabilities.

Balanced PIM1/PIM2 Isoform Inhibition for Deconvoluting Kinase Family Functions

Employ the compound in studies requiring simultaneous, but not equipotent, inhibition of PIM1 and PIM2. With a PIM2 IC50 of 29 nM and a cellular PIM1 EC50 of 70 nM [1], the compound provides a unique selectivity profile (PIM2/PIM1 ratio ≈ 0.41) that contrasts sharply with the PIM1-selective SGI-1776 (ratio 51.9) and the pan-PIM inhibitor AZD1208 (ratio 12.5) . This allows researchers to dissect the individual contributions of PIM1 and PIM2 to oncogenic signaling without the confounding effect of FLT3 inhibition, which is a known off-target of SGI-1776 .

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Starting Point

Incorporate 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol as a validated fragment hit for PIM1 kinase. Its low molecular weight (176.21 Da) and favorable lipophilicity (XLogP3-AA = 1.5) [2] meet stringent fragment-likeness criteria, offering high ligand efficiency and ample chemical space for subsequent structure-guided optimization. The compound's crystallographic or modeled binding mode to PIM1 [3] provides a rational basis for growing the molecule into a more potent and selective lead series, while its reduced logP minimizes the risk of introducing ADME liabilities during hit expansion.

Comparative Kinase Selectivity Profiling and Chemical Biology Tool Compound

Use 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol as a reference standard in kinase selectivity panels to benchmark the off-target activity of novel PIM1 inhibitor candidates. Its defined inhibition profile against PIM1 (EC50 70 nM), PIM2 (IC50 29 nM), FLT3 (IC50 4.35 µM), and CYP1A2 (IC50 30 µM) [1] provides a calibrated control for assessing the selectivity window of new chemical entities. Procurement of high-purity material (≥98%) ensures reproducible results across independent laboratories engaged in kinase drug discovery.

Technical Documentation Hub

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